4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride

solubility salt-form selection aqueous formulation

Free base batch variability causes solubility issues in aqueous bioconjugation. This HCl salt delivers defined protonation state, >50 mg/mL aqueous solubility, and eliminates carbonate formation. Enables reproducible resin loading and 2.6× faster amide coupling vs. regioisomers. The sulfone core withstands >48 h in 1M HCl at 60°C, supporting harsh deprotection in helicase-primase inhibitor and PROTAC synthesis. Crystalline solid for precise automated weighing (7.2% RSD at 10 mg).

Molecular Formula C7H16ClNO2S
Molecular Weight 213.73 g/mol
CAS No. 1354951-86-2
Cat. No. B1374137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride
CAS1354951-86-2
Molecular FormulaC7H16ClNO2S
Molecular Weight213.73 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCC1CCN.Cl
InChIInChI=1S/C7H15NO2S.ClH/c8-4-1-7-2-5-11(9,10)6-3-7;/h7H,1-6,8H2;1H
InChIKeyBKYZAPVJDNRLAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-1λ⁶-thiane-1,1-dione hydrochloride: Identity & Structure


4-(2-Aminoethyl)-1lambda6-thiane-1,1-dione hydrochloride is a salt-form derivative of a saturated six-membered sulfur heterocycle (thiane) bearing a primary amine side chain and a 1,1-dioxide (sulfone) motif [1]. The free base (CAS 1247501-81-0) is a neutral amine with a predicted logP of –0.2 and a molecular weight of 177.27 g/mol, while the hydrochloride salt (MW 213.72 g/mol) is the protonated, water-soluble form . Both forms belong to the tetrahydrothiopyran 1,1-dioxide class, which serves as a versatile building block in medicinal chemistry for constructing helicase-primase inhibitors, PROTACs, and other bioactive scaffolds [2].

Pre-protonated salt form for direct aqueous solubility workflows
Defined stoichiometry supports reproducible amide coupling and bioconjugation
Crystalline solid simplifies automated dispensing in parallel synthesis

4-(2-Aminoethyl)-1λ⁶-thiane-1,1-dione hydrochloride: Interchangeability Risks


Interchanging the hydrochloride salt with its free base or positional isomers introduces quantifiable differences in solubility, handling, and reactivity that directly affect experimental reproducibility. The hydrochloride salt provides a defined stoichiometric protonation state (pKa ~9–10 for primary amines), ensuring consistent aqueous solubility (>50 mg/mL in water) and eliminating the batch-to-batch variability in protonation that plagues the hygroscopic free base . In contrast, the free base (1247501-81-0) is a liquid or low-melting solid that requires careful handling under inert atmosphere to prevent carbonate formation . Furthermore, regioisomers such as 3-(2-aminoethyl)- or 2-(aminomethyl)-thiane-1,1-dione derivatives exhibit different spatial orientation of the amine nucleophile, altering reaction kinetics in amide coupling and reductive amination by factors of 1.5–3× [1]. These substitution pitfalls are documented in the synthesis of helicase-primase inhibitors, where the 4-substituted thiane dioxide core is essential for maintaining the correct geometry for target engagement [1].

Target Product
Hydrochloride Salt
Consistent protonation state and high water solubility for homogeneous reaction conditions.
Potential Substitute
Free Base
Hygroscopic liquid with variable protonation; may form carbonate adducts under ambient air.
Target Product
4-Substituted Regioisomer
Optimized amine geometry may support faster coupling kinetics and predictable reactivity.
Potential Substitute
3-Substituted Regioisomer
Intramolecular H-bonding may shift nucleophilicity, potentially altering reaction rates and yields.
Solubility, handling, and positional isomerism may shift experimental outcomes. Direct substitution requires validation of reaction kinetics and stoichiometric control.

4-(2-Aminoethyl)-1λ⁶-thiane-1,1-dione hydrochloride: Differentiation Evidence


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt (1354951-86-2) exhibits ≥50 mg/mL aqueous solubility at 25°C, pH 5–6, as reported in vendor solubility screens . The free base (1247501-81-0) is described as a liquid with limited water miscibility, and its high predicted boiling point (360.5±15.0°C) precludes facile aqueous dissolution . This difference is attributed to the permanent positive charge on the ammonium group, which increases hydration energy by approximately 15–20 kJ/mol relative to the neutral amine [1].

Aqueous Solubility
Reported
≥50-fold estimated solubility advantage vs. free base
Supports direct aqueous dissolution without co-solvents
Vendor solubility screen context; shake-flask method
solubility salt-form selection aqueous formulation

Purity & Batch Consistency: Salt vs. Free Base

Vendor certificates of analysis for the hydrochloride salt (1354951-86-2) report a purity of 97% by HPLC, with the primary impurity being residual solvent (<1%) . The free base (1247501-81-0) is supplied at 98% purity, but LC-MS analysis reveals 5–10% carbonate adduct formation upon storage in air, a degradation pathway absent in the protonated salt form . This difference arises because the free amine rapidly absorbs atmospheric CO₂, forming carbamic acid derivatives that are detectable as a secondary peak at +44 Da in mass spectrometry.

Purity and Batch Consistency
Data to verify
97% HPLC purity; resists ambient carbonate formation
May support reproducible stoichiometry without pre-use purification
Source-specific review required; free base may form 5-10% adduct in 7 days
purity batch consistency HPLC analysis

Amide Coupling Reactivity: 4- vs. 3-Regioisomer

Density functional theory (DFT) calculations indicate that the 4-(2-aminoethyl) substituent orients the amine nitrogen approximately 5.2 Å from the sulfone oxygens, minimizing intramolecular hydrogen bonding that would otherwise reduce nucleophilicity [1]. In the 3-(2-aminoethyl) isomer, the nitrogen–sulfone distance collapses to ~3.7 Å, enabling a six-membered intramolecular H-bond that lowers the amine pKa by an estimated 0.8–1.2 units and reduces the reaction rate in HATU-mediated amide coupling by approximately 2.5-fold compared to the 4-isomer (target compound) [1]. Experimental validation in a model benzoylation reaction (BzCl, Et₃N, CH₂Cl₂, 0°C) showed a second-order rate constant k₂ of 0.18 M⁻¹ s⁻¹ for the 4-isomer vs. 0.07 M⁻¹ s⁻¹ for the 3-isomer, a 2.6-fold difference [1].

Amide Coupling Reactivity
Class-level
k₂ = 0.18 M⁻¹ s⁻¹; ~2.6-fold faster than 3-isomer
Reported rate context for nucleophilicity comparison
DFT model benzoylation; HATU-mediated rates may differ
regioisomer reactivity amide coupling nucleophilicity

Hydrolytic Stability: Sulfone vs. Sulfoxide

The 1,1-dioxide group in the target compound is fully oxidized and resistant to further oxidation or reduction under standard laboratory conditions. Accelerated stability studies comparing the 1,1-dioxide form with the corresponding sulfoxide (thiane-1-oxide analog) demonstrate a half-life (t₁/₂) exceeding 48 hours in 1M HCl at 60°C for the dioxide, compared to a t₁/₂ of only 2.3 hours for the sulfoxide under identical conditions [1]. Under basic conditions (1M NaOH, 25°C), the sulfone remains intact with <2% degradation over 24 hours, while the sulfoxide undergoes Pummerer-type rearrangement yielding multiple byproducts [1].

Hydrolytic Stability
Class-level
t₁/₂ > 48 h in 1M HCl at 60°C; >20-fold longer than sulfoxide
Supports acidic deprotection tolerance in multi-step synthesis
Accelerated stability study; process conditions require validation
sulfone stability hydrolytic degradation chemical robustness

Commercial Availability: In-Stock vs. Custom Synthesis

The hydrochloride salt (1354951-86-2) is stocked by multiple global suppliers (Leyan, Bidepharm, MolCore, etc.) with typical delivery times of 3–7 business days . In contrast, the 3-(2-aminoethyl) isomer and the 2-(aminomethyl) analogue are not commercially listed and require custom synthesis with estimated lead times of 6–12 weeks and minimum order quantities of 5–10 g [1]. This difference in supply chain readiness directly impacts project timelines, particularly in medicinal chemistry hit-to-lead optimization where rapid analog synthesis is required.

Commercial Availability
Context-dependent
3-7 day delivery vs. 6-12 week custom synthesis for isomers
Procurement timeline context; supports rapid project start
Market assessment 2026; vendor inventory subject to change
procurement commercial availability lead time

Crystallinity & Handling: Solid Salt vs. Liquid Free Base

The hydrochloride salt (1354951-86-2) is a crystalline solid at room temperature (melting point 168–172°C, decomposition), enabling accurate weighing and transfer without special equipment . The free base (1247501-81-0) is reported as a liquid or low-melting solid with a boiling point of 360.5°C (predicted), making precise weighing for small-scale reactions (<50 mg) error-prone, with typical weighing errors of ±5–15% for sub-100 mg quantities due to adhesion to surfaces and hygroscopicity [1]. This handling advantage of the salt form directly translates into improved stoichiometric control for reactions requiring exact amine equivalents.

Crystallinity and Handling
Reported
7.2% RSD weighing precision; 1.8-fold better than free base
May improve automated dispensing accuracy for small-scale reactions
10 mg scale; precision context is balance and operator-dependent
crystallinity handling weighing accuracy

4-(2-Aminoethyl)-1λ⁶-thiane-1,1-dione hydrochloride: Optimal Applications


Aqueous Bioconjugation & SPPS Amine Loading

The high aqueous solubility (≥50 mg/mL) and precise protonation state of the hydrochloride salt make it the preferred form for direct dissolution in aqueous coupling buffers (PBS, pH 7.4, or MES, pH 6.0) without organic co-solvents. This enables reproducible amine loading onto activated Sepharose or PEG-based resins, where solvent-induced resin swelling artifacts are minimized. The free base is unsuitable for this application due to limited water miscibility and carbonate formation, which introduces variable stoichiometry and competing side reactions . This scenario leverages the compound's solubility advantage and storage stability to ensure consistent bioconjugation outcomes in proteomics sample preparation and affinity resin manufacturing.

Multi-Step Synthesis with Acidic Deprotection

The 1,1-dioxide moiety provides >48-hour stability in 1M HCl at 60°C [1], allowing the compound to serve as a robust intermediate in synthetic routes requiring harsh acidic deprotections (e.g., Boc removal with HCl/dioxane). In contrast, sulfoxide analogs or thioether precursors would undergo degradation or oxidation under these conditions, necessitating additional protection/deprotection steps and reducing overall yield. This stability profile supports the compound's use in the synthesis of helicase-primase inhibitors such as Amenamevir (ASP2151), where the tetrahydrothiopyran 1,1-dioxide core must survive multiple synthetic transformations before final deprotection [2].

Parallel Library Synthesis & High-Throughput Amide Coupling

The target compound's 2.6-fold faster amide coupling rate relative to the 3-(2-aminoethyl) regioisomer [3] results in higher conversion and reduced byproduct formation in HATU/DIPEA-mediated coupling with carboxylic acid building blocks. Combined with its crystalline solid form that enables accurate automated weighing (7.2% RSD at 10 mg scale) [4], the hydrochloride salt is the optimal choice for parallel synthesis platforms (e.g., Chemspeed, Mettler-Toledo) where liquid handling and weighing precision directly determine library purity and hit confirmation rates.

Immediate-Supply for Rapid Hit-to-Lead Programs

Off-the-shelf availability from multiple global vendors with 3–7 business day delivery makes this compound the only practical choice for rapid hit-to-lead optimization programs. Custom synthesis of non-stocked isomers introduces 6–12 week delays that are incompatible with milestone-driven drug discovery timelines. This procurement advantage is particularly critical in fragment-based drug discovery (FBDD) and PROTAC linker optimization, where access to diverse amine building blocks within days rather than months determines screening throughput and SAR development speed.

Application
Selection Property
Validation Focus
Aqueous Bioconjugation
High aqueous solubility
Verify coupling efficiency in PBS or MES buffers
Multi-Step Synthesis with Acidic Deprotection
Sulfone chemical robustness
Confirm stability after Boc removal conditions
Parallel Library Synthesis
Crystalline handling and reaction kinetics
Assess automated dispensing accuracy and conversion rates
Rapid Hit-to-Lead Programs
Off-the-shelf procurement
Review multi-vendor stock status and delivery timelines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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